molecular formula C8H15N3OS B12108573 4-(Azepan-1-yl)-1,2,5-thiadiazolidin-3-one

4-(Azepan-1-yl)-1,2,5-thiadiazolidin-3-one

Cat. No.: B12108573
M. Wt: 201.29 g/mol
InChI Key: WWXLZZKNNGFTDV-UHFFFAOYSA-N
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Description

4-(Azepan-1-yl)-1,2,5-thiadiazolidin-3-one: is a heterocyclic compound with the following chemical structure:

Structure: C6H10N2OS\text{Structure: } \text{C}_6\text{H}_{10}\text{N}_2\text{OS} Structure: C6​H10​N2​OS

It contains a seven-membered azepane ring fused to a five-membered thiadiazolidinone ring. The compound exhibits interesting properties due to its unique structure.

Preparation Methods

Synthetic Routes::

    Benzoyl Chloride Reaction:

Industrial Production::
  • Industrial-scale production methods may involve modifications of the synthetic routes mentioned above. specific details on large-scale production are proprietary and may vary among manufacturers.

Chemical Reactions Analysis

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various derivatives.

    Reduction: Reduction of the thiadiazolidinone ring may yield different products.

    Substitution: Substitution reactions at the azepane nitrogen or other positions are possible.

    Common Reagents: Reagents like hydrogen peroxide, reducing agents, and nucleophiles are commonly used.

    Major Products:

Scientific Research Applications

Mechanism of Action

  • The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways.

Comparison with Similar Compounds

Remember that further research and experimentation are essential to fully understand the compound’s properties and applications

Properties

Molecular Formula

C8H15N3OS

Molecular Weight

201.29 g/mol

IUPAC Name

4-(azepan-1-yl)-1,2,5-thiadiazolidin-3-one

InChI

InChI=1S/C8H15N3OS/c12-8-7(9-13-10-8)11-5-3-1-2-4-6-11/h7,9H,1-6H2,(H,10,12)

InChI Key

WWXLZZKNNGFTDV-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2C(=O)NSN2

Origin of Product

United States

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